Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate
Brand Name: Vulcanchem
CAS No.: 332099-31-7
VCID: VC3294038
InChI: InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3
SMILES: CCOC(=O)C1=CC2=C(N1)C(=CS2)Cl
Molecular Formula: C9H8ClNO2S
Molecular Weight: 229.68 g/mol

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate

CAS No.: 332099-31-7

Cat. No.: VC3294038

Molecular Formula: C9H8ClNO2S

Molecular Weight: 229.68 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate - 332099-31-7

Specification

CAS No. 332099-31-7
Molecular Formula C9H8ClNO2S
Molecular Weight 229.68 g/mol
IUPAC Name ethyl 3-chloro-4H-thieno[3,2-b]pyrrole-5-carboxylate
Standard InChI InChI=1S/C9H8ClNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3
Standard InChI Key YUIDGONLMDUWNF-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC2=C(N1)C(=CS2)Cl
Canonical SMILES CCOC(=O)C1=CC2=C(N1)C(=CS2)Cl

Introduction

Structural Characteristics and Chemical Properties

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate features a fused bicyclic system comprising thiophene and pyrrole rings with a chlorine substituent at position 3 and an ethyl carboxylate group at position 5. This structure represents a variation of the more extensively studied thieno[3,2-b]pyrrole scaffold that has garnered attention in medicinal chemistry research. The compound shares structural similarities with ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, which has been documented in PubChem (CID 292163) .

The molecular weight of this compound can be estimated at approximately 229.68 g/mol, calculated based on the addition of one chlorine atom to the unsubstituted ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, which has a molecular weight of 195.24 g/mol . Its molecular formula would be C9H8ClNO2S, maintaining the core structure while incorporating the chlorine substituent at position 3.

Comparative Analysis with Related Compounds

The table below presents a comparative analysis of Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate with structurally similar compounds:

PropertyEthyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylateEthyl 4H-thieno[3,2-b]pyrrole-5-carboxylateEthyl 2-chloro-3-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate
Molecular FormulaC9H8ClNO2SC9H9NO2S C10H10ClNO2S
Molecular Weight~229.68 g/mol195.24 g/mol 243.71 g/mol
StructureChlorine at position 3No halogen substituentsChlorine at position 2, methyl at position 3
CAS NumberNot available in search results46193-76-4 332099-56-6

Biological Activities and Applications

Thieno[3,2-b]pyrrole derivatives have demonstrated diverse biological activities, suggesting potential applications for Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate in pharmaceutical research and development.

Synthetic Applications

Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate could serve as a valuable building block in organic synthesis, particularly for the development of more complex heterocyclic systems. The ethyl carboxylate group provides a reactive handle for further functionalization, potentially enabling the synthesis of amides, hydrazides, and other derivatives with enhanced biological properties.

The presence of the chlorine substituent at position 3 offers additional opportunities for synthetic elaboration through cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig couplings, potentially providing access to a diverse array of substituted derivatives.

Structure-Activity Relationships

Understanding the relationship between structural modifications and biological activity in thieno[3,2-b]pyrrole derivatives can provide insights into the potential properties of Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate.

Effect of Substitution Patterns

Research on similar compounds indicates that the position and nature of substituents on the thieno[3,2-b]pyrrole scaffold significantly influence their biological activities:

  • Halogen Substitution: The introduction of a chlorine atom typically enhances lipophilicity and membrane permeability, potentially improving the pharmacokinetic properties of the compound. The position of the chlorine (position 3 in our target compound versus position 2 in the related compound) likely affects electronic distribution and binding interactions with biological targets .

  • Carboxylate Functionality: The ethyl carboxylate group at position 5 provides opportunities for hydrogen bonding interactions with target proteins, which could be critical for biological activity. This group can also be modified to generate derivatives with optimized pharmacological profiles .

  • N-Substitution: Studies on related compounds suggest that alkylation or acylation of the pyrrole nitrogen can significantly modulate biological activity. The unsubstituted NH in Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate may serve as a hydrogen bond donor in interactions with biological targets .

Analytical Characterization

The characterization of thieno[3,2-b]pyrrole derivatives typically involves a combination of spectroscopic and analytical techniques.

Spectroscopic Methods

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR would typically show characteristic signals for the aromatic protons of the thiophene ring, the NH proton of the pyrrole moiety, and the ethyl group of the carboxylate functionality. Based on similar compounds, the NH proton would likely appear as a broad singlet at approximately 8-9 ppm .

  • Mass Spectrometry: The molecular ion peak for Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate would be expected at m/z ≈ 229.68, with characteristic isotope patterns due to the presence of chlorine (M+2 peak at approximately one-third the intensity of the molecular ion).

  • Infrared Spectroscopy: Characteristic absorption bands would include N-H stretching (3300-3500 cm-1), C=O stretching of the ester group (1700-1750 cm-1), and C-Cl stretching (600-800 cm-1).

Crystallographic Analysis

X-ray crystallography could provide definitive structural confirmation, as has been reported for the related compound ethyl 4H-thieno[3,2-b]pyrrole-5-carboxylate, which has a crystal structure deposited in the Cambridge Crystallographic Data Centre (CCDC Number: 242630) .

Future Research Directions

Several promising avenues for future research on Ethyl 3-chloro-4H-thieno[3,2-B]pyrrole-5-carboxylate include:

  • Development of optimized synthetic routes with improved regioselectivity for chlorination at position 3.

  • Comprehensive evaluation of biological activities, particularly in areas where related thieno[3,2-b]pyrrole derivatives have shown promise, such as enzyme inhibition and anticancer activity.

  • Investigation of structure-activity relationships through the synthesis and biological evaluation of a series of derivatives with variations in the substitution pattern.

  • Exploration of potential applications in materials science, particularly given the interesting electronic properties of thieno[3,2-b]pyrrole-based systems.

  • Computational studies to predict binding interactions with potential biological targets and guide rational drug design efforts.

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